

Fmoc-Cys(pMeOBzl)-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Cys(pMeOBzl)-OH	
Cat. No.:	B557265	Get Quote

CAS Number: 141892-41-3

This technical guide provides an in-depth overview of **Fmoc-Cys(pMeOBzl)-OH**, a crucial building block for researchers, scientists, and professionals in drug development engaged in complex peptide synthesis. This document details its chemical properties, applications, and experimental protocols, with a focus on its role in strategies requiring orthogonal cysteine protection.

Core Concepts and Properties

Fmoc-Cys(pMeOBzl)-OH, also known as N- α -(9-Fluorenylmethoxycarbonyl)-S-(4-methoxybenzyl)-L-cysteine, is a derivative of the amino acid cysteine used in solid-phase peptide synthesis (SPPS). The key feature of this reagent is the p-methoxybenzyl (pMeOBzl or Mob) group protecting the reactive thiol side chain of cysteine. This protection is essential to prevent unwanted side reactions, such as oxidation and disulfide bond scrambling, during peptide chain elongation.

Unlike more common acid-labile protecting groups like trityl (Trt), the pMeOBzl group is stable to the standard trifluoroacetic acid (TFA) cleavage conditions typically employed in Fmoc-based SPPS.[1] This stability is the cornerstone of its primary application: providing an orthogonal level of cysteine protection. This allows for the selective deprotection of other cysteine residues (e.g., those protected with a Trt group) and the formation of specific disulfide bonds, while the Cys(pMeOBzl) residue remains protected. The subsequent removal of the pMeOBzl group



requires harsher acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Table 1: Physicochemical Properties of Fmoc-Cys(pMeOBzl)-OH

Property	Value	Reference(s)
CAS Number	141892-41-3	[2]
Molecular Formula	C26H25NO5S	[2]
Molecular Weight	463.5 g/mol	[2]
Appearance	Typically a white to off-white powder	
Solubility	Soluble in polar aprotic solvents such as DMF and NMP	
Storage Temperature	2-8°C	_

Applications in Peptide Synthesis

The primary application of **Fmoc-Cys(pMeOBzl)-OH** is in the synthesis of complex peptides containing multiple, regioselectively formed disulfide bonds. This is achieved through an orthogonal protection strategy, where different cysteine residues in the peptide sequence are protected by groups with different chemical labilities.

Key Applications Include:

- Synthesis of Peptides with Multiple Disulfide Bridges: By using a combination of Fmoc-Cys(Trt)-OH (TFA-labile) and Fmoc-Cys(pMeOBzl)-OH (TFA-stable), specific disulfide bonds can be formed in a controlled manner.
- Synthesis of Protected Peptide Fragments: For convergent synthesis strategies, peptide fragments can be synthesized with Cys(pMeOBzl) protection, cleaved from the resin while the protecting group remains intact, and then used in subsequent ligation reactions.



 Minimizing Racemization: Some studies suggest that certain benzyl-type protecting groups can offer better protection against racemization during coupling compared to the bulkier trityl group.

Experimental Protocols Coupling of Fmoc-Cys(pMeOBzl)-OH in SPPS

This protocol outlines a standard manual coupling cycle for incorporating **Fmoc- Cys(pMeOBzl)-OH** into a peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

- Fmoc-Cys(pMeOBzl)-OH
- Peptide synthesis grade N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagents (e.g., DIC/Oxyma or HBTU/DIEA)
- · Resin with a free N-terminal amine

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(pMeOBzl)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., DIC and Oxyma, each at 3-5 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.



- Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A yellow color indicates a complete coupling reaction, while a blue/purple color suggests incomplete coupling, which may require a second coupling step.
- Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF and then Dichloromethane (DCM).

Cleavage of the pMeOBzl Protecting Group

The removal of the pMeOBzl group requires strong acidic conditions and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Method 1: Hydrogen Fluoride (HF) Cleavage

Caution: HF is extremely toxic and corrosive. This procedure requires a specialized HF cleavage apparatus and experienced personnel.

- Preparation: Dry the peptide-resin thoroughly under vacuum.
- Scavengers: Add scavengers such as anisole or thioanisole to the peptide-resin to trap the reactive carbocations generated during cleavage.
- HF Cleavage: In the HF apparatus, cool the reaction vessel containing the resin and scavengers in a dry ice/acetone bath. Condense liquid HF into the vessel. Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
- HF Removal: Remove the HF by evaporation under a stream of nitrogen and then under high vacuum.
- Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
- Isolation: Collect the peptide precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Method 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

Caution: TFMSA is a strong, corrosive acid.



- Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA, TFA, and scavengers (e.g., thioanisole, m-cresol). A typical ratio is 10:50:40 (TFMSA:TFA:scavengers).
- Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 1-2 hours.
- Peptide Precipitation and Isolation: Follow the same procedure as for HF cleavage (steps 5 and 6).

Potential Side Reactions and Mitigation

Several side reactions can occur during the synthesis of peptides containing cysteine, particularly when using **Fmoc-Cys(pMeOBzI)-OH**.

- Racemization: Cysteine residues are susceptible to racemization during activation and coupling. To minimize this, it is recommended to use coupling methods that proceed under acidic or neutral conditions, such as DIC/Oxyma.
- 3-(1-Piperidinyl)alanine Formation: This side reaction is more prevalent with C-terminal cysteine residues. The base (piperidine) used for Fmoc deprotection can catalyze a β-elimination of the protected thiol, followed by the addition of piperidine. Using a more sterically hindered protecting group or a 2-chlorotrityl resin can help to reduce this side reaction.
- S-alkylation during Cleavage: During the final TFA cleavage from Wang resin, the p-hydroxyl benzyl group released from the linker can potentially alkylate the cysteine thiol group.

Table 2: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS



Protecting Group	Abbreviation	Cleavage Conditions	Key Features
Trityl	Trt	Mild TFA (e.g., TFA/TIS/H ₂ O 95:2.5:2.5)	Highly acid-labile, standard for routine synthesis.
Acetamidomethyl	Acm	lodine, Silver(I), Thallium(III)	Stable to TFA, used for orthogonal protection.
tert-Butyl	tBu	Stronger acids (e.g., HF, TFMSA)	Very stable to TFA, more common in Boc- SPPS.
p-Methoxybenzyl	pMeOBzl, Mob	HF, TFMSA	Stable to TFA, enables orthogonal protection strategies.

Visualization of Workflows Orthogonal Protection Strategy for Regioselective Disulfide Bond Formation

The following diagram illustrates a typical workflow for the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Trt)-OH and Fmoc-Cys(pMeOBzl)-OH.



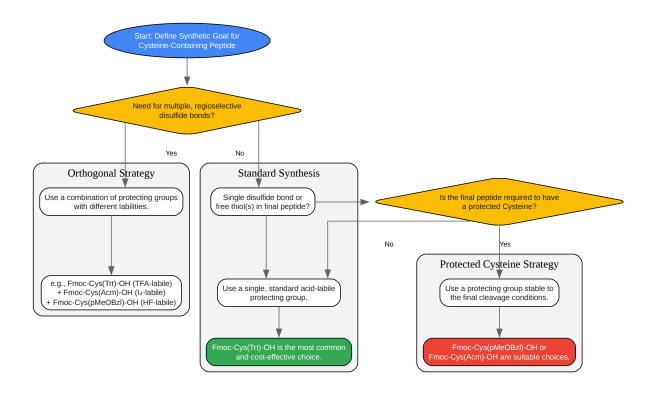
Click to download full resolution via product page

Caption: Orthogonal synthesis of a two-disulfide-bonded peptide.



Decision Workflow for Cysteine Protecting Group Selection

This diagram provides a logical workflow for selecting an appropriate cysteine protecting group in Fmoc-SPPS based on the synthetic goal.



Click to download full resolution via product page

Caption: Decision workflow for cysteine protecting group selection.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
- 2. peptide.com [peptide.com]
- To cite this document: BenchChem. [Fmoc-Cys(pMeOBzl)-OH: A Technical Guide for Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557265#fmoc-cys-pmeobzl-oh-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com